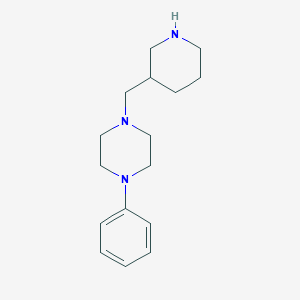![molecular formula C38H28O8S4 B15123555 Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)
Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate is a complex organic compound with the molecular formula C38H28O8S4 and a molecular weight of 740.88 g/mol This compound is characterized by its unique structure, which includes four benzoate groups attached to a central bi(1,3-dithiolylidene) core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate typically involves the reaction of 4,5-bis(4-methoxycarbonylphenyl)-1,3-dithiol-2-ylidene with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Aplicaciones Científicas De Investigación
Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate involves its interaction with specific molecular targets and pathways. The bi(1,3-dithiolylidene) core is known to interact with electron-rich sites in biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate
- Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzonitrile
- Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrakis(benzoic acid)
Uniqueness
Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate is unique due to its specific arrangement of benzoate groups and the bi(1,3-dithiolylidene) core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C38H28O8S4 |
|---|---|
Peso molecular |
740.9 g/mol |
Nombre IUPAC |
methyl 4-[2-[4,5-bis(4-methoxycarbonylphenyl)-1,3-dithiol-2-ylidene]-5-(4-methoxycarbonylphenyl)-1,3-dithiol-4-yl]benzoate |
InChI |
InChI=1S/C38H28O8S4/c1-43-33(39)25-13-5-21(6-14-25)29-30(22-7-15-26(16-8-22)34(40)44-2)48-37(47-29)38-49-31(23-9-17-27(18-10-23)35(41)45-3)32(50-38)24-11-19-28(20-12-24)36(42)46-4/h5-20H,1-4H3 |
Clave InChI |
PDAJKOJRHVSJPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C(=O)OC)S2)C6=CC=C(C=C6)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



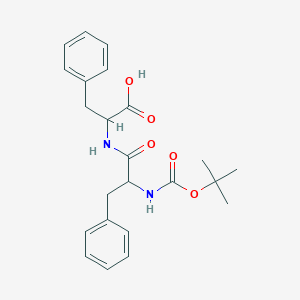
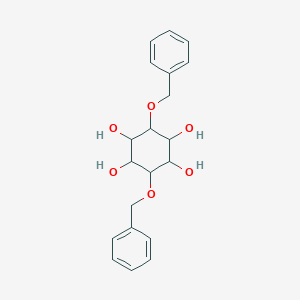
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)
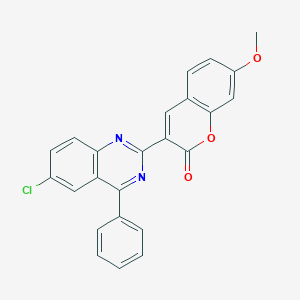
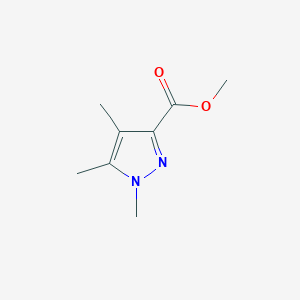
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)
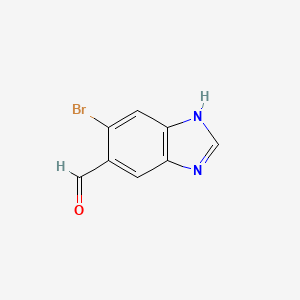
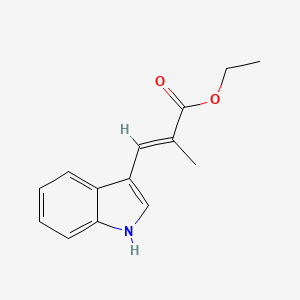
![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
